

# AVE 0991: A Technical Guide to the Nonpeptide Mas Receptor Agonist

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## Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

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## Abstract

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Functioning as a mimic of the endogenous ligand angiotensin-(1-7), AVE 0991 has demonstrated a range of beneficial cardiovascular and renal effects in preclinical studies. These effects are primarily attributed to its ability to counteract the detrimental actions of angiotensin II. This technical guide provides a comprehensive overview of AVE 0991, including its mechanism of action, signaling pathways, and a summary of key experimental data. Detailed experimental protocols and visual representations of its molecular interactions and experimental workflows are included to facilitate further research and drug development efforts.

## Introduction

The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure, fluid, and electrolyte balance. The classical RAS pathway involves the conversion of angiotensin I to angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). Ang II, acting primarily through the AT1 receptor, mediates vasoconstriction, inflammation, and fibrosis. In contrast, the protective arm of the RAS, centered around the angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor, counteracts these effects.[1][2]

Ang-(1-7) is a heptapeptide with vasodilatory, anti-proliferative, and anti-inflammatory properties.[1] However, its therapeutic potential is limited by its short half-life and susceptibility to proteolytic degradation.[3] AVE 0991 was developed as an orally active, nonpeptide mimic of Ang-(1-7), offering improved stability and pharmacokinetic properties.[2] This makes it a valuable tool for investigating the therapeutic potential of Mas receptor activation in various pathological conditions, including cardiovascular and renal diseases.[2][4]

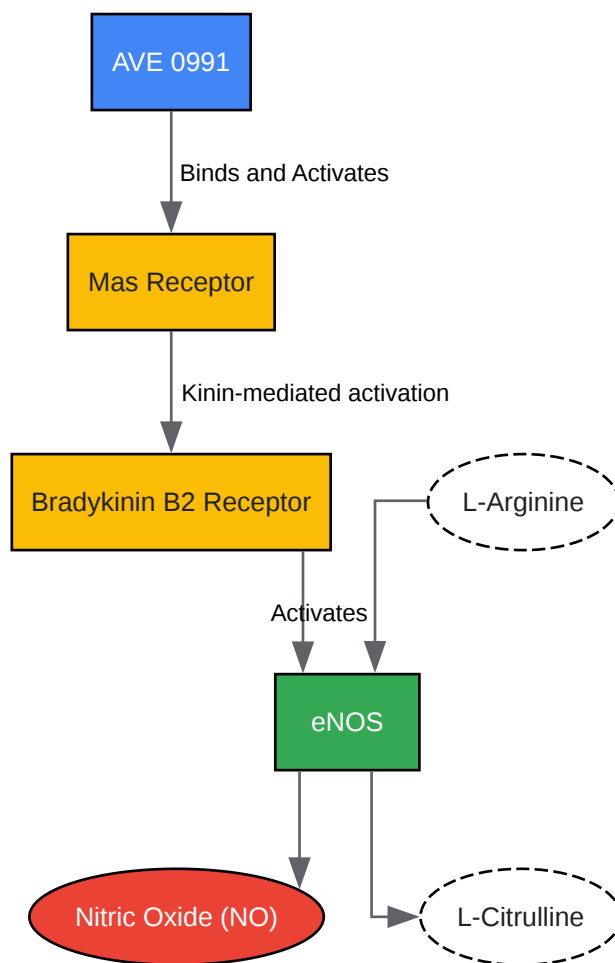
## Mechanism of Action and Signaling Pathways

AVE 0991 selectively binds to and activates the G-protein-coupled Mas receptor.[5][6] This initiates a cascade of intracellular signaling events that antagonize the effects of Ang II.

## Nitric Oxide Production

A primary mechanism of AVE 0991's action is the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[7] This NO-mediated vasodilation contributes to its blood pressure-lowering effects. The signaling pathway involves kinin-mediated activation of eNOS.[7] Interestingly, while both AVE 0991 and Ang-(1-7) stimulate NO release, AVE 0991 has been shown to produce a significantly higher amount of bioactive NO. [7][8]

## AVE 0991-Induced Nitric Oxide Production

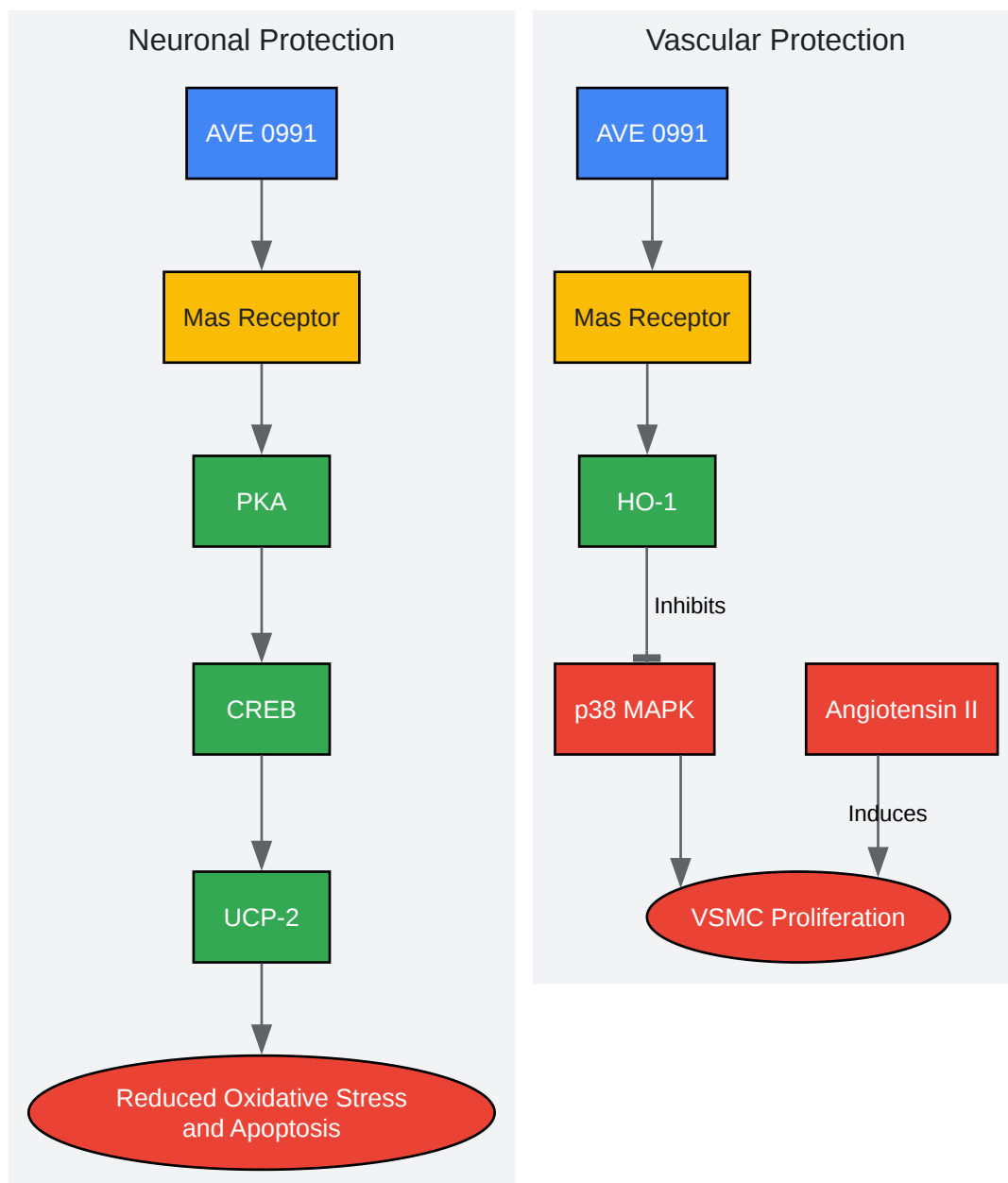
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Caption: AVE 0991 signaling pathway for nitric oxide production.

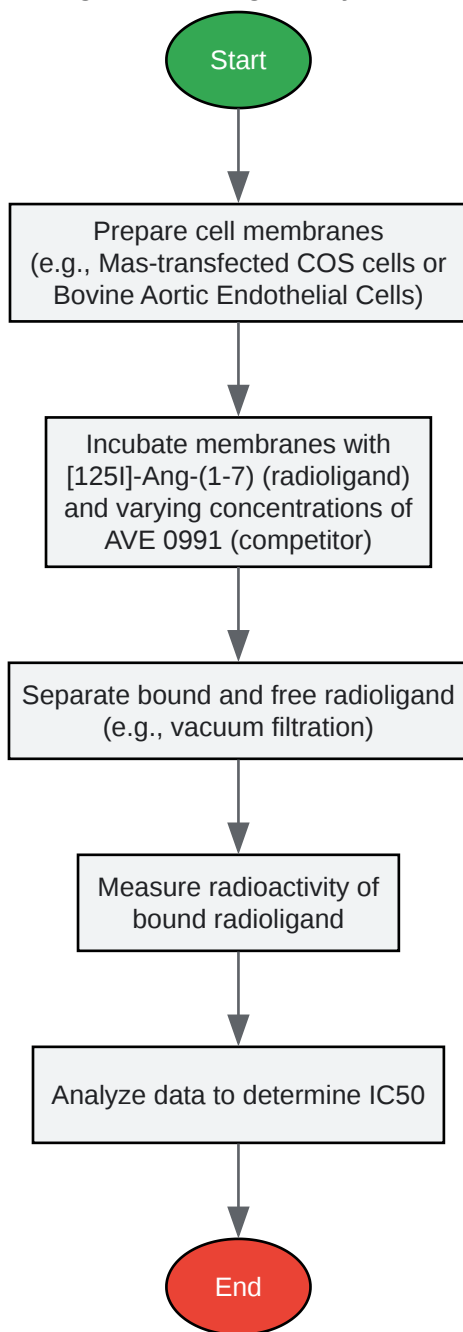
## Downstream Signaling Cascades

Beyond NO production, Mas receptor activation by AVE 0991 triggers other important signaling pathways. In the context of neuronal protection, AVE 0991 has been shown to activate a Mas/PKA/CREB/UCP-2 pathway, which attenuates oxidative stress and apoptosis.[9] In vascular smooth muscle cells, AVE 0991 inhibits Ang II-induced proliferation through a Mas/HO-1/p38 MAPK signaling pathway.[10]

## Downstream Signaling of AVE 0991



## Radioligand Binding Assay Workflow



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